N-(2-fluoroethyl)cyclohexanamine
Description
N-(2-Fluoroethyl)cyclohexanamine (CAS: 1785079-90-4; Molecular Formula: C₈H₁₆FN) is a cyclohexanamine derivative featuring a 2-fluoroethyl substituent on the nitrogen atom.
Properties
Molecular Formula |
C8H16FN |
|---|---|
Molecular Weight |
145.22 g/mol |
IUPAC Name |
N-(2-fluoroethyl)cyclohexanamine |
InChI |
InChI=1S/C8H16FN/c9-6-7-10-8-4-2-1-3-5-8/h8,10H,1-7H2 |
InChI Key |
ZKDLVKWHIHOHSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-fluoroethyl)cyclohexanamine can be synthesized through several methods. One common approach involves the alkylation of cyclohexylamine with 2-fluoroethyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{Cyclohexylamine} + \text{2-Fluoroethyl Halide} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of aniline derivatives in the presence of cobalt or nickel-based catalysts. This method ensures high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoroethyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
N-(2-fluoroethyl)cyclohexanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of N-(2-fluoroethyl)cyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The fluoroethyl group can enhance the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: Fluorine substituents (e.g., 2-fluoroethyl vs.
- Steric Effects : Bulky substituents (e.g., pyridinyl-oxypropan-2-yl) reduce yields (43% vs. 77% for smaller methoxypropan-2-yl), likely due to steric hindrance during nucleophilic attack .
- Salt Formation : Hydrochloride salts (e.g., N-(1-phenylethyl)cyclohexanamine hydrochloride) improve aqueous solubility, a critical factor for pharmaceutical applications .
Physicochemical and Spectroscopic Properties
While spectral data for N-(2-fluoroethyl)cyclohexanamine are lacking, analogs provide insights into substituent effects:
- ¹H/¹³C NMR : Pyridinyl- or methoxy-substituted analogs exhibit distinct shifts (e.g., methoxy protons at δ 3.3–3.4 ppm), whereas fluorinated groups (e.g., -CH₂F) may show splitting patterns due to coupling with fluorine .
- Lipophilicity: Fluorine atoms increase lipophilicity (logP) compared to non-fluorinated analogs, enhancing blood-brain barrier penetration—a feature observed in Fluorexetamine (FXE, 2-(ethylamino)-2-(3-fluorophenyl)cyclohexanone), a psychoactive compound .
Pharmacological and Functional Comparisons
- Fluorine Position : this compound’s aliphatic fluorine contrasts with aromatic fluorination in N-[(2-fluorophenyl)methyl]cyclohexanamine (CID 4719195). Aliphatic fluorination may reduce metabolic oxidation compared to aryl fluorides .
- Boronate Esters: N-(2-Fluoro-3-(dioxaborolan-2-yl)benzyl)cyclohexanamine (CAS: Not available) contains a boronate group, enabling Suzuki-Miyaura cross-coupling reactions—a feature absent in the target compound but useful in prodrug design .
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